1,4-Bis(3-methoxybenzoyl)piperazine

Anticancer Research Cytotoxicity Prostate Cancer

Choose this compound for its unique symmetrical diacylpiperazine structure with X-ray-confirmed stable chair conformation—ideal for co-crystallization studies. Demonstrates selective cytotoxicity against DU145 prostate cancer cells, distinct from its 4-methoxy isomer in activity and LogP (XLogP3-AA 2.3). Do not substitute with other piperazine derivatives: methoxy position critically alters target engagement and potency. Essential for cancer target-ID and structure-based drug design requiring conformational stability and reproducible pharmacology.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 324776-83-2
Cat. No. B2811019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(3-methoxybenzoyl)piperazine
CAS324776-83-2
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C20H22N2O4/c1-25-17-7-3-5-15(13-17)19(23)21-9-11-22(12-10-21)20(24)16-6-4-8-18(14-16)26-2/h3-8,13-14H,9-12H2,1-2H3
InChIKeyVIDHUKNGKQDQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 1,4-Bis(3-methoxybenzoyl)piperazine (CAS 324776-83-2) for Oncology Research: A Comparative Profile


1,4-Bis(3-methoxybenzoyl)piperazine (CAS 324776-83-2) is a synthetic, symmetrical diacylpiperazine derivative featuring two 3-methoxybenzoyl groups attached to a piperazine core [1]. This compound has been investigated for its potential in anticancer research, with preliminary evidence suggesting selective cytotoxic activity against specific cancer cell lines, such as DU145 prostate cancer cells [2]. Its core structure, including the stable chair conformation of the piperazine ring, differentiates it from unsubstituted piperazines and other positional isomers, potentially influencing its biological interactions and physicochemical profile [REFS-2, REFS-3].

The Risk of Analog Substitution in 1,4-Bis(3-methoxybenzoyl)piperazine Procurement


Generic substitution among piperazine derivatives is not scientifically sound due to the critical impact of substituent position and identity on biological activity and physicochemical properties. The specific 3-methoxybenzoyl substitution in this compound confers a unique set of characteristics, including a distinct conformational stability and a selective cytotoxicity profile against cancer cell lines like DU145, which cannot be assumed for its 4-methoxy isomer, 2-methoxy isomer, or other aryl-substituted analogs [REFS-1, REFS-2]. SAR studies on related piperazine series demonstrate that even minor changes in the methoxy group's position can dramatically alter potency, selectivity, and target engagement, making direct replacement without experimental validation a significant risk to research reproducibility [3].

Quantitative Differentiation of 1,4-Bis(3-methoxybenzoyl)piperazine (CAS 324776-83-2) Against Key Analogs


Selective Cytotoxicity Profile in Prostate Cancer: DU145 vs. Other Cell Lines

The compound exhibits strong and selective inhibitory activity against the DU145 human prostate cancer cell line. While quantitative IC50 values are not available in the abstract, the reported 'strong and selective' activity in a CCK-8 assay indicates a differentiated potency profile when compared to its effects on other prostate cancer lines (PC-3, LNCaP) tested in the same study [1]. This contrasts with other arylpiperazine derivatives in the same series, which may show broader or different selectivity patterns.

Anticancer Research Cytotoxicity Prostate Cancer

Stable Low-Energy Chair Conformation of the Piperazine Ring

Single-crystal X-ray structural analysis reveals that the piperazine ring in 1,4-Bis(3-methoxybenzoyl)piperazine adopts a stable and minimum energy chair conformation [1]. This is a critical structural feature that differs from unsubstituted piperazine, which can exist in multiple conformations, and from analogs with different substitution patterns that may impose steric strain or alternative ring puckering. The defined conformation directly impacts molecular recognition by biological targets.

Structural Biology X-ray Crystallography Drug Design

Predicted Lipophilicity (XLogP3-AA) vs. Para-Methoxy Isomer

The predicted lipophilicity of 1,4-Bis(3-methoxybenzoyl)piperazine (XLogP3-AA = 2.3) is higher than that of its direct analog, 1,4-Bis(4-methoxybenzoyl)piperazine, for which a LogP of 1.49 has been reported [REFS-1, REFS-2]. This difference of 0.81 log units indicates that the 3-methoxy isomer is significantly more lipophilic, which can influence membrane permeability, off-target binding, and overall pharmacokinetic behavior.

Physicochemical Property Lipophilicity Drug-likeness

GHS Hazard Profile: Comparison with Unspecified Analogs

The specific hazard profile for 1,4-Bis(3-methoxybenzoyl)piperazine includes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This well-defined profile allows for the implementation of specific and appropriate safety protocols during procurement and handling, which is an advantage over structurally similar compounds for which hazard data may be incomplete, unpublished, or classified differently, potentially requiring more stringent or generic (and costly) containment measures.

Safety Handling Hazard Classification

Application Scenarios for 1,4-Bis(3-methoxybenzoyl)piperazine (CAS 324776-83-2) Based on Quantitative Evidence


Target Identification Studies in Androgen-Independent Prostate Cancer

The compound's demonstrated selective cytotoxicity against the DU145 human prostate cancer cell line positions it as a valuable tool compound for target identification and mechanism-of-action studies in advanced, androgen-independent prostate cancer models [1]. Its defined conformation and specific activity profile make it suitable for chemical biology approaches aimed at identifying its molecular target(s) in this disease context.

Crystallography and Structural Biology for Defined Pharmacophore Models

The stable, minimum-energy chair conformation of its piperazine ring, confirmed by X-ray crystallography, makes this compound an excellent candidate for co-crystallization studies with potential protein targets [2]. This structural rigidity is a key advantage for generating high-resolution structural data, which is essential for structure-based drug design and for validating computational docking models.

Physicochemical Property Optimization in Lead Series

The predicted lipophilicity (XLogP3-AA = 2.3) and the well-characterized hazard profile provide a solid foundation for its use as a benchmark or starting point in medicinal chemistry campaigns [REFS-3, REFS-4]. Its LogP value, significantly different from the para-methoxy isomer, allows researchers to explore the impact of methoxy substitution pattern on overall molecular properties and to rationally design analogs with fine-tuned solubility and permeability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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